molecular formula C16H20N4O2S B2729970 N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide CAS No. 1090714-14-9

N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide

Cat. No. B2729970
CAS RN: 1090714-14-9
M. Wt: 332.42
InChI Key: CXEHALCDFYPNJL-UHFFFAOYSA-N
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Description

The compound “N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide” is also known as Fenoxanil . It is a fungicide that is commonly used in agriculture . The empirical formula of Fenoxanil is C15H18Cl2N2O2 and it has a molecular weight of 329.22 .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of Fenoxanil consists of a mixture of 85% ®-N-[(RS)-1-cyano-1,2-dimethylpropyl]-2-(2,4-dichlorophenoxy)propionamide and 15% (S)-N-[(RS)-1-cyano-1,2-dimethylpropyl]-2-(2,4-dichlorophenoxy)propionamide .


Physical And Chemical Properties Analysis

Fenoxanil is an off-white, odorless solid . It has a water solubility of 30.7±0.3 x 10 -3 g/l at 20°C .

Safety and Hazards

In terms of toxicity, Fenoxanil has an oral LD50 of >5000 mg/kg in male rats and 4211 mg/kg in female rats. The dermal LD50 is >2000 mg/kg for both male and female rats. The inhalation LC50 is >5.18 mg/l . It is non-toxic to carp and killifish . The NOEL (No Observable Effect Level) for quail is >2000 mg/kg . The transport information signal word is “CAUTION” and the hazard class is III (Slightly hazardous) .

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-9(2)16(5,7-17)19-12(21)6-20-8-18-14-13(15(20)22)10(3)11(4)23-14/h8-9H,6H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEHALCDFYPNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide

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